1-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at position 1 and a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl moiety at position 2. The trifluoromethyl (-CF₃) and ethoxyphenyl substituents contribute to its lipophilicity and electronic properties, making it a candidate for pharmaceutical or agrochemical applications. Synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Buchwald–Hartwig amination, as inferred from analogous triazole-thiazole systems .
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N5OS/c1-2-30-13-6-3-11(4-7-13)15-10-31-19(26-15)17-18(25)29(28-27-17)16-9-12(20(22,23)24)5-8-14(16)21/h3-10H,2,25H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYYCCUORBADDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)C(F)(F)F)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparisons
Substituent Effects Electron-Withdrawing Groups (EWGs): The target compound’s -CF₃ group enhances metabolic stability and membrane permeability compared to the -F or -Cl groups in analogues (e.g., compounds 2f and 4) .
Synthetic Routes
- The target compound’s synthesis may parallel the Buchwald–Hartwig method used for 2f, but the ethoxyphenyl-thiazole subunit likely requires additional steps, such as Suzuki coupling or thiazole ring formation .
- In contrast, oxadiazole-thiazole hybrids (e.g., CAS 34396-93-5) are synthesized via cyclocondensation, which is less applicable to triazole-thiazole systems .
Structural Conformation
- Compound 4 exhibits near-planar geometry, which enhances crystallinity and intermolecular interactions. The target compound’s trifluoromethyl group may disrupt planarity, affecting solubility and bioavailability .
Biological Relevance
- While biological data for the target compound are lacking, thiazol-2-amine derivatives (e.g., CAS 1493299-70-9) show insecticidal/fungicidal activity, suggesting analogous applications . Triazole-amine systems (e.g., 2f) are often explored as kinase inhibitors or antimicrobial agents .
Research Findings and Implications
- Synthetic Challenges: The ethoxyphenyl-thiazole subunit in the target compound introduces complexity compared to simpler phenyl or fluorophenyl analogues. Efficient synthesis may require optimization of protecting groups and catalysts .
- Crystallographic Insights: Isostructural compounds like 4 demonstrate the importance of planarity for solid-state packing, whereas the target compound’s bulkier substituents may favor amorphous phases .
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